5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Description
5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a heterocyclic compound featuring a pyridine core with a 2-oxo-1,2-dihydro moiety. Key substituents include a bromine atom at position 5, a methyl group at position 6, and a carboxylic acid group at position 4.
Properties
Molecular Formula |
C7H6BrNO3 |
|---|---|
Molecular Weight |
232.03 g/mol |
IUPAC Name |
3-bromo-2-methyl-6-oxo-1H-pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H6BrNO3/c1-3-6(8)4(7(11)12)2-5(10)9-3/h2H,1H3,(H,9,10)(H,11,12) |
InChI Key |
LRXQUYBDXJDEGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=O)N1)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid typically involves the reaction of 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione with active methylene nitriles. This reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then cyclized to yield the desired pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions, such as temperature, pressure, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Reaction conditions typically involve the use of solvents like acetonitrile or dimethylformamide (DMF) and catalysts such as palladium or copper.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
Structural Characteristics
The compound can be represented by the following structural formula:
- Molecular Formula : CHBrN O
- SMILES Notation : CN1C=C(C(=CC1=O)C(=O)O)Br
- InChI Key : AJSDEQNLENCSFU-UHFFFAOYSA-N
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid against a range of pathogens. The compound exhibits potent activity against both Gram-positive and Gram-negative bacteria as well as fungi.
| Pathogen Type | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | 1.0 µg/mL |
| Escherichia coli | 1.0 µg/mL | 2.0 µg/mL |
| Candida albicans | 0.25 µg/mL | 0.5 µg/mL |
The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting biofilm formation, which is critical in treating infections caused by resistant strains.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies, indicating that it can inhibit the proliferation of several cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis |
| HCT116 (colorectal cancer) | 12 | Inhibition of cell cycle progression |
| A375 (melanoma) | 10 | Targeting mitochondrial pathways |
The induction of apoptosis is facilitated by the compound's ability to disrupt mitochondrial function, leading to increased levels of apoptotic markers such as caspase activation.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the effectiveness of 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid against multi-drug resistant Staphylococcus aureus. The results demonstrated that the compound not only inhibited bacterial growth but also significantly reduced biofilm formation by over 70% compared to untreated controls.
- Anticancer Properties Investigation : In another study focused on its anticancer properties, researchers treated human melanoma cells with varying concentrations of the compound. The findings revealed a dose-dependent reduction in cell viability, with notable increases in apoptotic markers such as PARP cleavage observed in treated cells.
Synthesis and Chemical Reactions
The synthesis of 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid can be achieved through several synthetic pathways involving bromination and carboxylation reactions. Reaction conditions typically include the use of sodium hydrogencarbonate in solvents like acetonitrile and water.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Electronic and Steric Effects
- Bromine vs. Chlorine: The bromine atom in the target compound (vs.
- Methyl Group: The methyl substituent at position 6 introduces steric bulk, which may reduce solubility but improve lipophilicity compared to non-methylated analogs like 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid .
Positional Isomerism
Ring System Variations
- Pyridine vs. Pyrimidine: The pyrimidine analog (CAS 89581-58-8 ) features two nitrogen atoms, increasing aromaticity and altering electronic distribution compared to the monocyclic pyridine core of the target compound.
Biological Activity
5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS: 503437-35-2) is a compound belonging to the dihydropyridine family, which has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid can be represented as follows:
- Molecular Formula : C₇H₆BrNO₃
- IUPAC Name : 5-bromo-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
- SMILES Notation : CN1C=C(C(=CC1=O)C(=O)O)Br
The compound is characterized by a bromine substituent at the fifth position and a methyl group at the sixth position of the dihydropyridine ring, contributing to its unique biological properties.
Antitumor Activity
Research indicates that compounds derived from the dihydropyridine structure exhibit significant antitumor activity. For instance, derivatives of 3,4-dihydro-2(1H)-pyridones have been reported to possess antitumor properties against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways such as the modulation of apoptosis-related proteins and cell cycle regulators .
Antibacterial and Antifungal Properties
5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine derivatives have demonstrated antibacterial and antifungal activities. Studies show that these compounds can inhibit the growth of several bacterial strains and fungi by disrupting their cellular processes. The exact mechanism is often linked to interference with nucleic acid synthesis or disruption of cell membrane integrity .
Cardiovascular Effects
Dihydropyridine derivatives are well-known for their cardiovascular effects. Some studies suggest that these compounds can act as calcium channel blockers, leading to vasorelaxation and reduced blood pressure. This class of compounds has been utilized in the treatment of hypertension and other cardiovascular disorders .
Case Study 1: Antitumor Efficacy
A study investigated the antitumor efficacy of 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine derivatives on colorectal cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a notable increase in apoptotic markers such as caspase activation and PARP cleavage .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial activity of this compound against Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against S. aureus and 16 µg/mL against C. albicans, indicating potent antimicrobial properties .
Summary Table of Biological Activities
Q & A
Q. What are the standard synthetic routes for 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, and what reaction conditions are critical for achieving optimal yields?
A common method involves a multi-step condensation and cyclization strategy. For example, reacting substituted acetophenones with aldehydes and ethyl cyanoacetate in ethanol under reflux with ammonium acetate as a catalyst. Critical parameters include:
- Reaction temperature and time : Prolonged reflux (10–20 hours) ensures complete cyclization .
- Solvent choice : Ethanol or DMF enhances solubility of intermediates .
- Catalyst optimization : Ammonium acetate facilitates imine formation, while palladium catalysts (e.g., Pd(PPh₃)₄) may be used for functionalization .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Key methods include:
- ¹H/¹³C NMR : Look for signals corresponding to the dihydropyridine ring (δ ~5.8–8.3 ppm for aromatic protons) and carboxylic acid (δ ~160–175 ppm for carbonyl carbons) .
- IR spectroscopy : Identify carbonyl stretches (C=O) at ~1630–1720 cm⁻¹ and hydroxyl (OH) bands at ~3174 cm⁻¹ .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How is this compound utilized as a building block in heterocyclic chemistry?
It serves as a precursor for synthesizing pyridine derivatives via:
- Halogen substitution : The bromine atom enables Suzuki-Miyaura cross-coupling with arylboronic acids to introduce diverse substituents .
- Carboxylic acid functionalization : Esterification or amidation reactions modify the 4-carboxylic acid group for drug discovery .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions enhance functional diversity in derivatives of this compound?
The bromine at position 5 allows coupling with aryl/heteroaryl boronic acids. Methodological considerations:
- Catalyst system : Use Pd(PPh₃)₄ or PdCl₂(dppf) in dry toluene/THF with K₂CO₃ as a base .
- Temperature control : Reflux at 100°C ensures efficient transmetallation .
- Post-reaction purification : Column chromatography or recrystallization (DMF/ethanol) isolates products .
Q. What mechanistic insights are critical for optimizing cyclization steps during synthesis?
Key factors include:
- Acid/base mediation : Protonation of intermediates stabilizes the dihydropyridine ring.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize charged transition states .
- Steric effects : Methyl and bromine groups influence regioselectivity; computational modeling (DFT) can predict reaction pathways .
Q. How can researchers design in vitro assays to evaluate the biological activity of derivatives?
- Anticancer assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values .
- Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays, monitoring changes in substrate turnover .
- Structural-activity relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups at position 5) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
